molecular formula C11H6Br2OS B14138337 (2-Bromophenyl)(3-bromothiophen-2-yl)methanone

(2-Bromophenyl)(3-bromothiophen-2-yl)methanone

Cat. No.: B14138337
M. Wt: 346.04 g/mol
InChI Key: FXDROZUNXBSHPR-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-bromothiophen-2-yl)methanone is an organic compound with the molecular formula C11H6Br2OS It is a brominated derivative of methanone, featuring both a bromophenyl and a bromothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-bromothiophen-2-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3-bromothiophene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-bromothiophen-2-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)(3-bromothiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-bromothiophen-2-yl)methanone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through substitution, oxidation, reduction, or coupling reactions. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)(3-bromothiophen-2-yl)methanone is unique due to the presence of both bromophenyl and bromothiophenyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its dual bromine atoms make it particularly versatile for substitution and coupling reactions, allowing for the synthesis of a wide range of derivatives with varied functional properties .

Properties

Molecular Formula

C11H6Br2OS

Molecular Weight

346.04 g/mol

IUPAC Name

(2-bromophenyl)-(3-bromothiophen-2-yl)methanone

InChI

InChI=1S/C11H6Br2OS/c12-8-4-2-1-3-7(8)10(14)11-9(13)5-6-15-11/h1-6H

InChI Key

FXDROZUNXBSHPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CS2)Br)Br

Origin of Product

United States

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